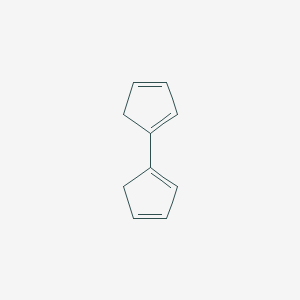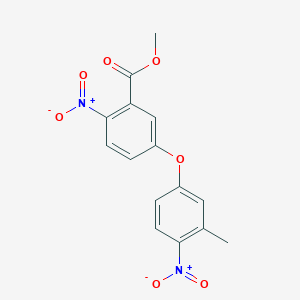![molecular formula C16H22O B14654196 [(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene CAS No. 40267-73-0](/img/structure/B14654196.png)
[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene, also known as geranyl benzene, is an organic compound that belongs to the class of monoterpenoids. It is characterized by a benzene ring substituted with a geranyl group, which is a 10-carbon chain with two double bonds. This compound is known for its pleasant floral aroma and is commonly found in essential oils.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene typically involves the reaction of geraniol with benzene in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where geraniol reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds in the geranyl group to single bonds, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Geranyl benzaldehyde or geranyl benzyl ketone.
Reduction: Saturated geranyl benzene derivatives.
Substitution: Halogenated or nitrated geranyl benzene derivatives.
Aplicaciones Científicas De Investigación
[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of [(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to changes in cellular functions. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparación Con Compuestos Similares
[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene can be compared with other similar compounds such as:
Geraniol: A monoterpenoid alcohol with a similar structure but lacks the benzene ring.
Nerol: An isomer of geraniol with a different configuration of the double bonds.
Geranyl acetate: An ester derivative of geraniol with an acetate group instead of a benzene ring.
Uniqueness
This compound is unique due to the presence of both a geranyl group and a benzene ring, which imparts distinct chemical and biological properties. Its combination of aromatic and aliphatic characteristics makes it versatile for various applications.
Propiedades
Número CAS |
40267-73-0 |
|---|---|
Fórmula molecular |
C16H22O |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
3,7-dimethylocta-2,6-dienoxybenzene |
InChI |
InChI=1S/C16H22O/c1-14(2)8-7-9-15(3)12-13-17-16-10-5-4-6-11-16/h4-6,8,10-12H,7,9,13H2,1-3H3 |
Clave InChI |
OSNYSUVPOZLCFR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCOC1=CC=CC=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



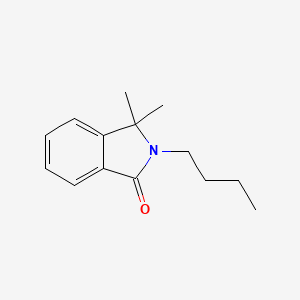

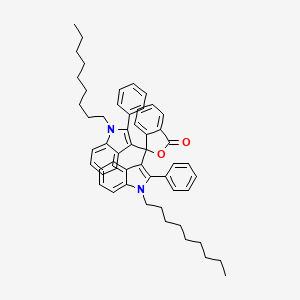
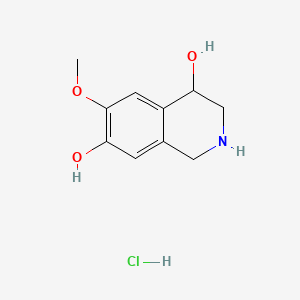
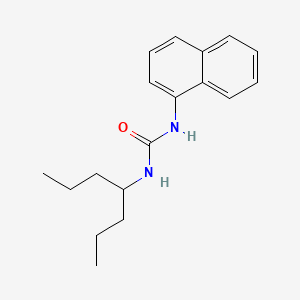
![5-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14654159.png)
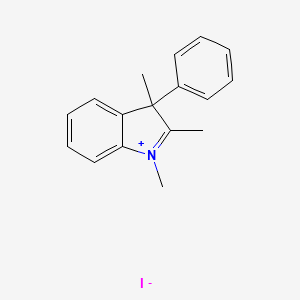
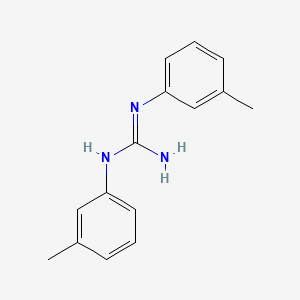
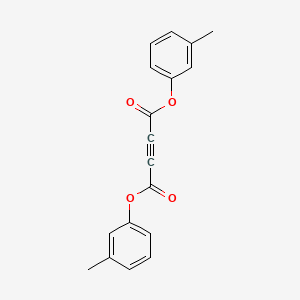
![2,4,6-Tris[(benzylsulfanyl)methyl]phenol](/img/structure/B14654177.png)
